5,12-Naphthacenequinone

Description

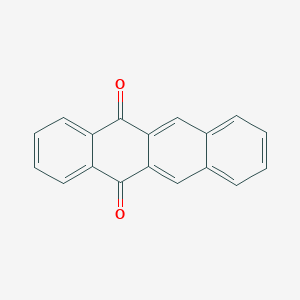

Structure

3D Structure

Properties

IUPAC Name |

tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O2/c19-17-13-7-3-4-8-14(13)18(20)16-10-12-6-2-1-5-11(12)9-15(16)17/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPBKINTWROMEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061483 | |

| Record name | 5,12-Naphthacenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark brown powder; [Sigma-Aldrich MSDS] | |

| Record name | 5,12-Naphthacenequinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20096 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1090-13-7 | |

| Record name | 5,12-Naphthacenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1090-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,12-Naphthacenequinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001090137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,12-Naphthacenequinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,12-Naphthacenedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,12-Naphthacenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,12-naphthacenequinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,12-Naphthacenequinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34XLX2VR6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,12-Naphthacenequinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,12-Naphthacenequinone, also known as tetracene-5,12-dione, is a polycyclic aromatic organic compound with the chemical formula C₁₈H₁₀O₂. It belongs to the quinone family, a class of compounds known for their redox activity and diverse biological applications. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities and associated signaling pathways.

Chemical and Physical Properties

This compound is a yellow solid or khaki powder that is insoluble in water.[1] Its core structure consists of a naphthacene (B114907) backbone with two ketone groups at positions 5 and 12. This structure imparts the compound with specific chemical and physical characteristics relevant to its applications in organic electronics and potential pharmacological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1090-13-7 | [2] |

| Molecular Formula | C₁₈H₁₀O₂ | |

| Molecular Weight | 258.27 g/mol | |

| Appearance | Yellow solid / Khaki powder | [1] |

| Melting Point | 282-286 °C (decomposes) | |

| Solubility | Insoluble in water; Sparingly soluble in Chloroform (heated), DMF (slightly, heated), DMSO (slightly, heated) | [1] |

| EINECS Number | 214-127-6 | [2] |

| InChI Key | LZPBKINTWROMEA-UHFFFAOYSA-N |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data | Solvent/Method | Reference |

| UV-Vis Absorption | λmax = 296 nm | Benzene | [3] |

| ε = 36300 M⁻¹cm⁻¹ | Benzene | [3] | |

| Fluorescence | Quantum Yield = 0.43 | Benzene | [3] |

| ¹H NMR | Spectrum available | [2] | |

| FT-IR | Spectrum available | KBr Wafer | [4] |

| Mass Spectrometry | Spectrum available | Electron Ionization | [5][6] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of naphthacene.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound from naphthacene.

Methodology:

-

Dissolve naphthacene in a suitable solvent such as xylene.

-

Expose the solution to air (as the source of oxygen).

-

Irradiate the reaction mixture with UV light or a standard incandescent lamp to initiate the oxidation process.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product, this compound, can be isolated and purified.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for effective purification.

Methodology:

-

Solvent Selection: Identify a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on available data, heated chloroform, DMF, or DMSO could be suitable candidates for recrystallization.[1]

-

Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the compound completely.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystals of purified this compound will form. Further cooling in an ice bath can maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable method for assessing the purity of this compound.

Illustrative HPLC Method:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of methanol (B129727) and water or acetonitrile (B52724) and water.

-

Detection: UV-Vis detector set at a wavelength where this compound has a strong absorbance, such as its λmax of 296 nm.[3]

-

Quantification: Purity can be determined by comparing the peak area of the analyte to that of a known standard.

Biological Activity and Signaling Pathways

Naphthoquinones are a class of compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7] The biological effects of naphthoquinones are often attributed to their ability to generate reactive oxygen species (ROS) and interfere with cellular signaling pathways. While the specific signaling pathways modulated by this compound are not extensively characterized, the general mechanisms of action for naphthoquinone derivatives provide a strong basis for its potential therapeutic applications.

Many naphthoquinone derivatives have been shown to exert their anticancer effects by inducing apoptosis and autophagy through the modulation of key signaling pathways such as the PI3K/AKT and MAPK/ERK pathways.

Generalized Signaling Pathway for Naphthoquinone-Induced Cell Response

Caption: A generalized signaling pathway for naphthoquinone-induced cellular responses.

This diagram illustrates a plausible mechanism where a naphthoquinone derivative, such as this compound, increases the intracellular levels of ROS. This oxidative stress can lead to the inhibition of the pro-survival PI3K/AKT pathway and the activation of the ERK pathway, ultimately culminating in cellular responses like apoptosis and autophagy.

Conclusion

This compound is a well-characterized compound with established physicochemical properties. Its synthesis and purification can be achieved through standard organic chemistry techniques. The broader class of naphthoquinones demonstrates significant biological activity, suggesting that this compound holds promise for further investigation in drug development, particularly in the context of anticancer research. Future studies should focus on elucidating the specific molecular targets and signaling pathways affected by this compound to fully realize its therapeutic potential.

References

- 1. Page loading... [guidechem.com]

- 2. This compound(1090-13-7) 1H NMR [m.chemicalbook.com]

- 3. PhotochemCAD | this compound [photochemcad.com]

- 4. 5,12-Naphthacenedione | C18H10O2 | CID 14160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5,12-Naphthacenedione [webbook.nist.gov]

- 6. This compound(1090-13-7) MS spectrum [chemicalbook.com]

- 7. Design, synthesis and anticancer activity of naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 5,12-Naphthacenequinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,12-Naphthacenequinone, also known as tetracene-5,12-dione, is a polycyclic aromatic hydrocarbon that belongs to the quinone family.[1] Its rigid, planar structure and electron-accepting properties make it a compound of significant interest in materials science, particularly in the field of organic electronics for applications such as organic field-effect transistors (OFETs) and organic photovoltaics.[1] Furthermore, the naphthoquinone scaffold is a common motif in a variety of biologically active compounds, suggesting potential applications in medicinal chemistry and drug development.[2] This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with experimental protocols for its synthesis and purification, and a discussion of its potential biological relevance.

Physical and Chemical Properties

This compound is a yellow to khaki-colored solid with no distinct odor.[1][3] It is generally insoluble in water but shows slight solubility in solvents like chloroform (B151607), DMF, and DMSO, particularly when heated.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₀O₂ | [5] |

| Molecular Weight | 258.27 g/mol | [5] |

| CAS Number | 1090-13-7 | [5] |

| Appearance | Yellow to khaki powder/solid | [1][3] |

| Melting Point | 282-286 °C (decomposes) | [5] |

| Boiling Point | 361.53 °C (rough estimate) | [4] |

| Density | 1.1584 g/cm³ (rough estimate) | [6] |

| Solubility | Insoluble in water. Sparingly soluble in chloroform (heated), slightly soluble in DMF (heated) and DMSO (heated). | |

| IUPAC Name | Tetracene-5,12-dione |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features | Reference(s) |

| UV-Vis Absorption | Absorption Wavelength (λmax): 296 nm (in benzene) | [7] |

| Molar Absorptivity (ε): 36,300 M⁻¹cm⁻¹ (at 296 nm in benzene) | [7] | |

| Infrared (IR) Spectroscopy | Data available, typically showing characteristic C=O stretching frequencies for the quinone moiety. | [8] |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR spectral data are available for structural elucidation. | [9] |

| Mass Spectrometry | Mass spectral data is available, confirming the molecular weight. | [10] |

Experimental Protocols

Synthesis of this compound via Diels-Alder Reaction

A common and effective method for the synthesis of the this compound core is through a Diels-Alder reaction.[1] This approach involves the [4+2] cycloaddition of an in-situ generated diene, such as isobenzofuran (B1246724), with a dienophile, in this case, 1,4-naphthoquinone (B94277).[1]

Materials:

-

Phthalaldehyde

-

Triethylsilane (HSiEt₃)

-

Scandium(III) triflate (Sc(OTf)₃) (catalyst)

-

Toluene (B28343) (anhydrous)

-

1,4-Naphthoquinone

-

Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve phthalaldehyde and triethylsilane in anhydrous toluene.

-

Add a catalytic amount of scandium(III) triflate to the solution.

-

Heat the reaction mixture to 135 °C to facilitate the in-situ formation of the isobenzofuran intermediate. The progress of this step can be monitored by thin-layer chromatography (TLC).

-

Once the formation of the isobenzofuran intermediate is complete, add 1,4-naphthoquinone to the reaction mixture.

-

Continue heating the mixture at reflux to allow the Diels-Alder reaction to proceed. Monitor the reaction for completion using TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold toluene to remove any unreacted starting materials and soluble impurities.[1]

Purification of this compound

The crude this compound can be purified by recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude solid in a minimum amount of a suitable hot solvent. Toluene has been reported as a potential solvent.[1] Other common solvents for recrystallization of similar compounds include ethanol, acetone, ethyl acetate (B1210297), or mixtures such as ethanol-water or ethyl acetate-hexane.[4]

-

If colored impurities are present, they can be removed by adding a small amount of activated charcoal to the hot solution and then filtering the hot solution through a fluted filter paper.

-

Allow the hot, saturated solution to cool slowly to room temperature, which will induce the formation of crystals.

-

Further cooling in an ice bath can maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.[4]

Column Chromatography:

-

Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a suitable mobile phase, starting with a non-polar solvent and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).

-

Collect the fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.[11]

Biological Activity and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented, the broader class of naphthoquinones is known for a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[2][12] The biological effects of naphthoquinones are often attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS), and their capacity to act as Michael acceptors, allowing them to form covalent bonds with biological nucleophiles such as cysteine residues in proteins.[13]

Several signaling pathways have been shown to be affected by various naphthoquinone derivatives, including:

-

Induction of Apoptosis: Many naphthoquinones have been demonstrated to induce programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[13]

-

Modulation of NF-κB Signaling: Some naphthoquinones can inhibit the activation of the transcription factor NF-κB, which plays a key role in inflammation and cancer.

-

Activation of Nrf2 Pathway: The Keap1-Nrf2-ARE pathway, a critical regulator of the cellular antioxidant response, can be activated by electrophilic naphthoquinones.

-

Inhibition of Topoisomerases: Certain naphthoquinone-containing compounds are known to inhibit topoisomerase enzymes, which are essential for DNA replication and repair.[13]

Further research is required to elucidate the specific biological targets and signaling pathways of this compound.

Visualizations

Experimental Workflow for the Synthesis of this compound

References

- 1. benchchem.com [benchchem.com]

- 2. 5,12-Naphthacenedione | C18H10O2 | CID 14160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. personal.tcu.edu [personal.tcu.edu]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. One-pot synthesis of 1,4-naphthoquinones and related structures with laccase - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. PhotochemCAD | this compound [photochemcad.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5,12-Naphthacenequinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental applications, and potential biological relevance of 5,12-Naphthacenequinone. The information is curated for professionals in research and development.

Core Molecular Data

This compound, also known as tetracene-5,12-dione, is a polycyclic aromatic hydrocarbon and a member of the quinone family.[1][2] Its fundamental molecular and physical properties are summarized below.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₀O₂ | [1][3][4][5] |

| Molecular Weight | 258.27 g/mol | [4][5] |

| Alternate Molecular Weight | 258.3 g/mol | [1] |

| CAS Number | 1090-13-7 | [4] |

| Appearance | Light Yellow to Yellow Solid | [6] |

| Melting Point | 282-286 °C (decomposes) | [7] |

| Purity | ≥96% | [4] |

| IUPAC Name | tetracene-5,12-dione | [1] |

Spectroscopic Data

| Spectroscopic Data | Wavelength/Value | Solvent | Source |

| Absorption Wavelength | 296 nm | Benzene | [3] |

| Molar Absorptivity (ε) | 36300 L mol⁻¹ cm⁻¹ | Benzene | [3] |

| Fluorescence Quantum Yield | 0.43 | Benzene | [3] |

Mass spectrometry and UV/Visible spectral data are also available through the NIST WebBook.[6]

Experimental Protocols and Applications

This compound is utilized as a reagent in the synthesis of photo-responsive fluorescent molecules.[6][8] It also has potential for anti-inflammatory activity due to its quinone substructure.[6][8]

Phototransformation of Phenol (B47542)

A notable application of this compound is in the study of the phototransformation of phenol in aqueous solutions, where it acts as a photosensitizer.[7] Quinones like this compound can be found on atmospheric particulate matter and can initiate the phototransformation of phenolic compounds.[9]

Experimental Workflow: Phenol Phototransformation

Workflow for Phenol Phototransformation Study.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively detailed in the literature, the broader class of naphthoquinones is known for a range of biological activities, including antibiotic, antiviral, anti-inflammatory, and antiproliferative effects.[10] These activities are often linked to their ability to act as oxidizing agents and to influence cellular signaling pathways.[10]

Many naphthoquinone derivatives exert anticancer activity by interfering with MAPK and STAT3 signaling pathways.[11] They can induce the production of reactive oxygen species (ROS), leading to mitochondrial damage and apoptosis.[11] The cytotoxic activity of some naphthoquinones is associated with the inhibition of DNA topoisomerases.[12]

Generalized Naphthoquinone-Induced Apoptosis Pathway

Generalized Apoptotic Pathway for Naphthoquinones.

References

- 1. 5,12-Naphthacenedione | C18H10O2 | CID 14160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PhotochemCAD | this compound [photochemcad.com]

- 4. scbt.com [scbt.com]

- 5. GSRS [precision.fda.gov]

- 6. 5,12-Naphthacenedione [webbook.nist.gov]

- 7. This compound | 1090-13-7 [m.chemicalbook.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. iris.unito.it [iris.unito.it]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tetracene-5,12-dione (5,12-Naphthacenequinone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetracene-5,12-dione, also known as 5,12-Naphthacenequinone, is a polycyclic aromatic hydrocarbon that belongs to the quinone family. Its unique electronic properties and reactivity have positioned it as a molecule of significant interest in materials science and medicinal chemistry. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its emerging role in biomedical research, with a particular focus on its potential in drug development. Detailed experimental protocols, quantitative data, and insights into its mechanisms of action are presented to serve as a valuable resource for researchers in the field.

Chemical Identity and Properties

Tetracene-5,12-dione is a crystalline solid, typically appearing as a yellow to khaki powder.[1] Its core structure consists of a tetracene backbone with two ketone groups at positions 5 and 12.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| IUPAC Name | tetracene-5,12-dione | [2] |

| Synonyms | This compound, 5,12-Naphthacenedione, Naphthacenequinone, Tetracenemonoquinone, 5,12-Tetracenequinone | [2] |

| CAS Number | 1090-13-7 | [1] |

| Molecular Formula | C₁₈H₁₀O₂ | [1] |

| Molecular Weight | 258.27 g/mol | [1] |

| Melting Point | 282-286 °C (decomposes) | [1] |

| Appearance | Yellow to khaki crystalline powder | [1] |

| Solubility | Insoluble in water, soluble in some organic solvents like benzene. | [3] |

Table 2: Spectroscopic and Photophysical Data

| Parameter | Value | Conditions | Reference(s) |

| Absorption Maximum (λmax) | 296 nm | In benzene | [3] |

| Molar Absorptivity (ε) | 36,300 M⁻¹cm⁻¹ | At 296 nm in benzene | [3] |

| Fluorescence Quantum Yield (Φf) | 0.43 | In benzene | [3] |

Synthesis and Purification

The synthesis of tetracene-5,12-dione can be achieved through several routes, most notably via Diels-Alder or Friedel-Crafts reactions.

Synthesis via Diels-Alder Reaction

A common and efficient method for constructing the tetracene core is through a [4+2] cycloaddition, or Diels-Alder reaction.

Experimental Protocol: Diels-Alder Synthesis

-

Generation of the Diene: An isobenzofuran (B1246724) intermediate can be generated in situ from 1,2-phthalaldehyde in a suitable solvent like toluene, often catalyzed by a Lewis acid such as Sc(OTf)₃.[4]

-

Cycloaddition: The generated isobenzofuran is then reacted with a dienophile, in this case, 1,4-naphthoquinone (B94277). The reaction mixture is typically heated under an inert atmosphere.[4]

-

Work-up and Isolation: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then subjected to purification.

A related method involves the reaction of a benzocyclobutene derivative with 1,4-naphthoquinone in toluene, which can be performed under conventional heating (120 °C) or microwave irradiation (140 °C) to yield tetracene-5,12-dione.[5]

Purification

Purification of the crude product is typically achieved by column chromatography followed by recrystallization.

Experimental Protocol: Purification

-

Column Chromatography: The crude tetracene-5,12-dione is dissolved in a minimum amount of a suitable solvent (e.g., dichloromethane (B109758) or a toluene/ethyl acetate (B1210297) mixture) and loaded onto a silica (B1680970) gel column. The product is eluted using a solvent system of increasing polarity, such as a hexane-ethyl acetate gradient.

-

Recrystallization: The fractions containing the pure product are combined, and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent system (e.g., ethanol (B145695) or a mixture of dichloromethane and hexane) to yield the purified crystalline product. The purity can be assessed by techniques such as HPLC, NMR, and melting point determination.

Applications in Drug Development and Biological Activity

Naphthoquinones, as a class, are recognized for their diverse biological activities, including cytotoxic, anti-inflammatory, antibacterial, and antiviral properties.[6] These activities are often attributed to their ability to generate reactive oxygen species (ROS) and interact with key cellular targets.[6]

Cytotoxic and Anticancer Potential

While specific cytotoxicity data for the parent tetracene-5,12-dione is not extensively reported in the reviewed literature, numerous analogues have demonstrated significant anticancer activity.[6][7] The primary proposed mechanisms for the anticancer effects of naphthoquinones are:

-

Generation of Reactive Oxygen Species (ROS): Naphthoquinones can undergo redox cycling, leading to the formation of superoxide (B77818) radicals and hydrogen peroxide, which induce oxidative stress and trigger apoptosis in cancer cells.[8]

-

Inhibition of DNA Topoisomerases: Some naphthoquinones can intercalate into DNA and inhibit the function of topoisomerase enzymes, which are crucial for DNA replication and repair, thereby leading to cell cycle arrest and apoptosis.[9]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231, OVCAR3) are seeded in a 96-well plate at a density of approximately 5,000 cells per well and incubated overnight.[6]

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., tetracene-5,12-dione analogues) and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: After incubation, the media is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for another few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Anti-inflammatory Potential

Phytochemicals with quinone structures have been investigated for their anti-inflammatory properties. The primary mechanism for this activity is believed to be the modulation of key inflammatory signaling pathways.

Potential Signaling Pathways Involved in Anti-inflammatory Action:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. Some phytochemicals can inhibit the activation of NF-κB, thereby downregulating the inflammatory response.[10]

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade is involved in cellular responses to a variety of stimuli, including inflammatory signals. Inhibition of specific MAPKs, such as p38 and JNK, can lead to a reduction in the production of inflammatory mediators.[10]

Workflow for Investigating Anti-inflammatory Effects

Caption: Workflow for assessing the anti-inflammatory activity of tetracene-5,12-dione.

Signaling Pathways in Anticancer Action

The cytotoxic effects of naphthoquinones are mediated through the modulation of several critical signaling pathways, ultimately leading to apoptosis.

Key Signaling Pathways in Naphthoquinone-Induced Apoptosis

Caption: Proposed signaling cascade for naphthoquinone-induced apoptosis.

Conclusion

Tetracene-5,12-dione is a versatile molecule with significant potential in both materials science and medicinal chemistry. Its straightforward synthesis and the rich chemistry of the quinone moiety make it an attractive scaffold for the development of novel therapeutic agents. While research on the parent compound's biological activities is still emerging, the extensive studies on related naphthoquinones provide a strong rationale for its further investigation as a potential anticancer and anti-inflammatory agent. The experimental protocols and data presented in this guide offer a solid foundation for researchers to explore the full potential of this intriguing molecule. Future work should focus on elucidating the specific cellular targets and signaling pathways modulated by tetracene-5,12-dione to advance its development as a therapeutic candidate.

References

- 1. 5,12-萘并萘醌 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. 5,12-Naphthacenedione | C18H10O2 | CID 14160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PhotochemCAD | this compound [photochemcad.com]

- 4. Sciencemadness Discussion Board - Ideas about Synthesis of Tetracene (also called Napthacene) - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxic Naphthoquinone Analogues, Including Heterodimers, and their Structure Elucidation Using LR-HSQMBC NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. Cytotoxicity of naphthoquinones and their capacity to generate reactive oxygen species is quenched when conjugated with gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Triplet Excited State of 5,12-Naphthacenequinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,12-Naphthacenequinone (5,12-NQ), a tetracyclic aromatic dione, serves as a fundamental scaffold in various chemical and biological systems. Its photophysical and photochemical properties, particularly the nature of its electronically excited states, are of significant interest for applications in photodynamic therapy, organic electronics, and as a photosensitizer. This technical guide provides a comprehensive overview of the electronic structure of the lowest excited triplet state (T₁) of 5,12-NQ, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying processes.

Electronic Structure of the Lowest Excited Triplet State (T₁)

The lowest excited triplet state of this compound is characterized as a ππ* state.[1][2] This assignment is supported by experimental evidence from spectroscopic studies.[1][2] In this excited state, a significant portion of the unpaired electron spin density is localized on the naphthalene (B1677914) moiety of the molecule.[1][2]

Key Spectroscopic and Photophysical Parameters

A summary of the experimentally determined parameters for the excited state of this compound is presented in the tables below.

| Parameter | Value | Solvent | Technique | Reference |

| Triplet State Properties | ||||

| T₁ Energy Level | Determined | Toluene | cw-TREPR | [1] |

| Zero-Field Splitting (D) | Determined | Toluene | cw-TREPR | [1] |

| Molar Absorption Coefficient (ε) at λmax | 4400 ± 500 M⁻¹cm⁻¹ | CCl₄ | Nanosecond Laser Flash Photolysis | [3] |

| Transient Absorption λmax | 480 nm | CCl₄ | Nanosecond Laser Flash Photolysis | [3] |

| Radical Ion Properties | ||||

| Anion Radical Molar Absorption Coefficient (ε) at λmax | 10500 ± 1100 M⁻¹cm⁻¹ | Acetonitrile | Nanosecond Laser Flash Photolysis | [3] |

| Anion Radical Absorption λmax | 580 nm | Acetonitrile | Nanosecond Laser Flash Photolysis | [3] |

| Ketyl Radical Molar Absorption Coefficient (ε) at λmax | 4400 ± 500 M⁻¹cm⁻¹ | Acetonitrile | Nanosecond Laser Flash Photolysis | [3] |

| Ketyl Radical Absorption λmax | 450 nm | Acetonitrile | Nanosecond Laser Flash Photolysis | [3] |

| Ground State Absorption | ||||

| Absorption λmax | 296 nm | Benzene | UV-Vis Spectroscopy | [4] |

| Molar Absorption Coefficient (ε) at λmax | 36300 M⁻¹cm⁻¹ | Benzene | UV-Vis Spectroscopy | [4] |

Experimental Methodologies

The characterization of the excited state of this compound relies on a combination of advanced spectroscopic techniques.

Time-Resolved Electron Paramagnetic Resonance (TR-EPR) and Electron Nuclear Double Resonance (ENDOR) Spectroscopy

These techniques are pivotal in determining the electronic structure of triplet states.

-

Continuous-Wave Time-Resolved EPR (cw-TREPR): This method is employed to study the spin polarization and dynamics of transient paramagnetic species, such as triplet states, generated by a laser pulse. By analyzing the EPR spectrum as a function of time after the laser flash, information about the zero-field splitting parameters (D and E) and the triplet state energy level can be obtained.[1]

-

Pulsed Electron Nuclear Double Resonance (ENDOR): ENDOR spectroscopy provides detailed information about the hyperfine interactions between the unpaired electrons and magnetic nuclei in the molecule. This allows for the mapping of the spin density distribution within the triplet state, revealing which parts of the molecule accommodate the unpaired electrons.[1]

Nanosecond Laser Flash Photolysis

This technique is essential for studying the transient absorption spectra and kinetics of excited states and radical ions.

The experimental setup typically consists of a high-energy pulsed laser for excitation (e.g., Nd:YAG laser) and a probe light source (e.g., Xenon lamp) oriented perpendicularly to the excitation beam.[5] The change in absorbance of the sample is monitored by a fast detector (e.g., photomultiplier tube) connected to an oscilloscope, allowing for the capture of transient absorption spectra and decay kinetics on the nanosecond to microsecond timescale.[5]

Theoretical and Computational Approaches

While specific computational studies on the excited states of this compound are not abundant in the readily available literature, theoretical methods such as Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for complementing experimental findings.[6][7]

TD-DFT calculations can provide valuable insights into:

-

Vertical excitation energies to various singlet and triplet states.

-

Oscillator strengths, which are related to the intensity of electronic transitions.

-

The nature of the electronic transitions, including the contributions of different molecular orbitals.

Theoretical studies on related polyacenes, such as naphthacene, have successfully predicted the energies and character of their π → π* excited states, providing a solid foundation for understanding the electronic structure of larger acenequinones.[8][9]

Conclusion

The study of the electronic structure of the excited states of this compound is crucial for harnessing its photochemical potential. Experimental techniques such as time-resolved EPR and laser flash photolysis have provided fundamental data on its lowest excited triplet state. Future research combining these experimental approaches with robust computational modeling will undoubtedly lead to a deeper and more predictive understanding of the photophysics and photochemistry of this important molecule, paving the way for its tailored application in various scientific and technological fields.

References

- 1. Electronic structure of the lowest excited triplet state of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photochemical properties of the triplet π,π* state, anion and ketyl radicals of this compound in solution studied by laser flash photolysis: electron transfer and phenolic H-atom transfer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 3. Photochemical properties of the triplet π,π* state, anion and ketyl radicals of this compound in solution studied by laser flash photolysis: electron transfer and phenolic H-atom transfer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. PhotochemCAD | this compound [photochemcad.com]

- 5. researchgate.net [researchgate.net]

- 6. Excited-state calculations with TD-DFT: from benchmarks to simulations in complex environments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. The calculations of excited-state properties with Time-Dependent Density Functional Theory - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photophysical Properties of 5,12-Naphthacenequinone and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,12-Naphthacenequinone, a polycyclic aromatic quinone, and its derivatives are a class of compounds that have garnered significant interest due to their unique photochemical and photophysical properties. Their rigid, planar structure and extended π-conjugation give rise to intriguing electronic transitions, making them relevant in fields ranging from materials science to photodynamic therapy. This technical guide provides a comprehensive overview of the core photophysical properties of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying photophysical processes.

Core Photophysical Properties

The photophysical behavior of this compound and its derivatives is governed by the interplay of electronic absorption, fluorescence, and non-radiative decay processes, including intersystem crossing to the triplet state. These properties are highly sensitive to the molecular structure, particularly the nature and position of substituents on the naphthacenequinone core, as well as the solvent environment.

Quantitative Photophysical Data

Table 1: Photophysical Properties of this compound

| Compound | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Φ_f | τ_f (ns) |

| This compound | Benzene | 296 | 36,300[1] | - | 0.43[1] | - |

Note: λ_abs = Absorption maximum; ε = Molar extinction coefficient; λ_em = Emission maximum; Φ_f = Fluorescence quantum yield; τ_f = Fluorescence lifetime. A dash (-) indicates data not available in the cited sources.

Table 2: Photophysical Properties of Selected this compound Derivatives

While extensive tabular data is scarce, theoretical and experimental studies on derivatives such as 6-hydroxy-5,12-naphthacenequinone indicate that substitution on the naphthacenequinone core significantly influences the photophysical properties. For instance, substituents can cause a bathochromic (red) shift in the maximum absorption wavelength[2]. A study on 6,11-dihydroxy-5,12-naphthacenequinone has explored its excited singlet state interactions, revealing the formation of exciplexes with aromatic hydrocarbons[3]. However, specific quantum yields and lifetimes for this derivative under standard conditions were not provided in the study.

The lack of a comprehensive, comparative dataset for a series of derivatives highlights a research gap and an opportunity for future systematic studies in this area.

Key Photophysical Processes and Signaling Pathways

The journey of a this compound molecule after absorbing light can be visualized as a series of competing pathways. These processes determine the ultimate fate of the absorbed energy and are crucial for understanding the compound's photochemical reactivity and potential applications.

Caption: Key photophysical and photochemical pathways for this compound derivatives.

Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to a singlet excited state (S₁). From the S₁ state, it can relax back to the ground state via several pathways:

-

Fluorescence: Radiative decay by emitting a photon.

-

Internal Conversion: Non-radiative decay to the ground state, releasing energy as heat.

-

Intersystem Crossing (ISC): A spin-forbidden transition to the triplet excited state (T₁).

The triplet state is typically longer-lived than the singlet state and can also decay back to the ground state via phosphorescence or intersystem crossing. Due to its longer lifetime, the triplet state is often the key intermediate in photochemical reactions[4][5].

Experimental Protocols

Accurate characterization of the photophysical properties of this compound derivatives requires rigorous experimental procedures. Below are detailed methodologies for key experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε).

Methodology:

-

Sample Preparation: Prepare stock solutions of the this compound derivative in a spectroscopic grade solvent (e.g., benzene, acetonitrile, or dichloromethane) at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

-

Ensure the maximum absorbance is within the linear range of the instrument (typically 0.1 - 1.0).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_abs).

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette (usually 1 cm).

-

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λ_ex and λ_em).

Methodology:

-

Sample Preparation: Prepare dilute solutions of the sample (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Measurement:

-

Emission Spectrum: Excite the sample at a fixed wavelength (usually λ_abs) and scan the emission monochromator to record the fluorescence intensity as a function of wavelength.

-

Excitation Spectrum: Set the emission monochromator to a fixed wavelength (usually λ_em) and scan the excitation monochromator to record the fluorescence intensity as a function of the excitation wavelength.

-

-

Data Analysis: Identify the wavelengths of maximum intensity for the emission and excitation spectra.

Fluorescence Quantum Yield (Φ_f) Determination (Relative Method)

Objective: To determine the efficiency of the fluorescence process relative to a known standard.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or rhodamine 6G in ethanol).

-

Sample and Standard Preparation: Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

-

Measurement:

-

Record the absorption spectra of all solutions.

-

Record the fluorescence emission spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths, etc.).

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for both the sample and the standard.

-

Calculate the fluorescence quantum yield of the sample (Φ_x) using the following equation: Φ_x = Φ_std * (I_x / I_std) * (A_std / A_x) * (n_x² / n_std²) where:

-

Φ_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 'x' and 'std' refer to the unknown sample and the standard, respectively.

-

-

Transient Absorption Spectroscopy (TAS)

Objective: To study the dynamics of excited states (e.g., triplet state formation and decay).

Methodology:

-

Instrumentation: A typical nanosecond TAS setup consists of a pulsed laser for excitation (the "pump") and a broadband light source (e.g., a Xenon lamp) as the "probe." The probe beam passes through the sample and is detected by a monochromator and a fast detector (e.g., a photomultiplier tube or a CCD camera).

-

Measurement:

-

The pump pulse excites the sample.

-

The probe pulse, delayed by a specific time interval relative to the pump pulse, measures the change in absorbance of the sample.

-

By varying the delay time between the pump and probe pulses, a time-resolved absorption spectrum is constructed.

-

-

Data Analysis:

-

The transient absorption spectra reveal the absorption of short-lived excited species.

-

By monitoring the decay of the transient absorption signal at a specific wavelength, the lifetime of the excited state can be determined. For this compound, TAS has been used to characterize its lowest triplet π,π* state[4].

-

Caption: Experimental workflow for Transient Absorption Spectroscopy (TAS).

Conclusion

The photophysical properties of this compound and its derivatives are a rich area of study with implications for the development of novel photoactive materials and therapeutic agents. While the parent compound has been reasonably well-characterized, a systematic and comprehensive investigation into the photophysical properties of a broad range of its derivatives is needed to establish clear structure-property relationships. The experimental protocols outlined in this guide provide a robust framework for such future investigations, which will be crucial for unlocking the full potential of this versatile class of molecules.

References

- 1. PhotochemCAD | this compound [photochemcad.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Photochemical properties of the triplet π,π* state, anion and ketyl radicals of this compound in solution studied by laser flash photolysis: electron transfer and phenolic H-atom transfer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 5. Electronic structure of the lowest excited triplet state of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 5,12-Naphthacenequinone from Phthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of 5,12-Naphthacenequinone, a significant polycyclic aromatic quinone, starting from phthalic anhydride (B1165640) and naphthalene (B1677914). This synthesis is a cornerstone reaction in organic chemistry, employing a two-step process that involves a Friedel-Crafts acylation followed by an intramolecular cyclization. This document outlines the detailed reaction pathway, experimental protocols, and quantitative data relevant to researchers in organic synthesis and drug development.

Reaction Pathway Overview

The synthesis of this compound from phthalic anhydride is primarily achieved through a two-step sequence.

-

Step 1: Friedel-Crafts Acylation. Phthalic anhydride undergoes a Friedel-Crafts acylation reaction with naphthalene in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction yields a mixture of two isomeric keto-acids: 2-(1-naphthoyl)benzoic acid and 2-(2-naphthoyl)benzoic acid.[1] The 1-substituted isomer is the desired intermediate for the subsequent cyclization.

-

Step 2: Acid-Catalyzed Cyclization. The intermediate, 2-(1-naphthoyl)benzoic acid, is subjected to intramolecular cyclization using a strong dehydrating acid, such as fuming sulfuric acid (oleum) or polyphosphoric acid.[2][3] This reaction proceeds via an electrophilic attack of the carboxylic acid's carbonyl carbon onto the naphthalene ring, followed by dehydration to form the final tetracyclic quinone structure of this compound.

The overall synthetic pathway is visualized in the diagram below.

Caption: Reaction pathway for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are compiled from established methodologies for Friedel-Crafts acylation and subsequent cyclization reactions.[1][2][3][4]

Step 1: Synthesis of 2-(1-Naphthoyl)benzoic Acid

This procedure details the Friedel-Crafts acylation of naphthalene with phthalic anhydride.

Materials:

-

Phthalic Anhydride (1.0 mole equivalent)

-

Naphthalene (1.0 mole equivalent)

-

Anhydrous Aluminum Chloride (AlCl₃) (2.2 mole equivalents)

-

Anhydrous Dichloromethane (or Carbon Disulfide/Nitrobenzene) as solvent

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Dichloromethane for extraction

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb evolved HCl gas.

-

Reagent Charging: The flask is charged with phthalic anhydride, naphthalene, and the anhydrous solvent (e.g., dichloromethane). The mixture is cooled in an ice bath to 0-5 °C.

-

Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the stirred suspension over 30-60 minutes, maintaining the temperature below 10 °C.[4]

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-3 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Hydrolysis: The mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[4]

-

Extraction: The organic solvent is removed by steam distillation or rotary evaporation. The remaining aqueous layer contains the precipitated product.

-

Purification: The crude solid is filtered and washed with cold water. It is then dissolved in a 10% sodium carbonate solution and filtered to remove any insoluble impurities. The filtrate is then acidified with concentrated HCl to re-precipitate the 2-(1-naphthoyl)benzoic acid.[4]

-

Isolation: The precipitated product is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried in a vacuum oven.

Step 2: Synthesis of this compound

This procedure details the cyclization of 2-(1-naphthoyl)benzoic acid.

Materials:

-

2-(1-Naphthoyl)benzoic Acid (1.0 mole equivalent)

-

Fuming Sulfuric Acid (20% SO₃)

-

Ice

-

Water

Procedure:

-

Reaction Setup: A flask equipped with a stirrer and a calcium chloride guard tube is used.

-

Reagent Addition: The dried 2-(1-naphthoyl)benzoic acid is slowly added to fuming sulfuric acid with stirring.[2] The mixture is gently heated.

-

Reaction: The solution is heated on a steam bath or in an oil bath at 100-120 °C for 2-4 hours.[3] The color of the solution typically changes to a deep red.

-

Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto a large volume of crushed ice with vigorous stirring.[2]

-

Isolation and Purification: The resulting precipitate, crude this compound, is collected by filtration. The solid is then washed extensively with hot water, followed by a wash with a dilute sodium carbonate solution to remove any unreacted acid, and finally with water again until the filtrate is neutral.

-

Drying: The product is dried to a constant weight. Further purification can be achieved by recrystallization from a suitable solvent like nitrobenzene (B124822) or by sublimation.

Data Presentation

The quantitative data associated with the synthesis are summarized below.

Table 1: Summary of Reaction Conditions and Yields

| Step | Reaction Type | Key Reagents | Catalyst/Medium | Temperature | Typical Yield |

| 1 | Friedel-Crafts Acylation | Phthalic Anhydride, Naphthalene | AlCl₃ | Reflux | 60-70%[1] |

| 2 | Intramolecular Cyclization | 2-(1-Naphthoyl)benzoic Acid | Fuming H₂SO₄ | 100-120 °C | 80-90%[2] |

Table 2: Physical and Analytical Data of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |

| 2-(1-Naphthoyl)benzoic Acid | C₁₈H₁₂O₃ | 276.29 | White solid | 172-174 | 85-55-2 |

| This compound | C₁₈H₁₀O₂ | 258.27[5][6] | Yellow solid[5] | 293-295 | 1090-13-7[5][6] |

Experimental Workflow Visualization

The logical flow of the entire synthesis, from starting materials to the purified final product, is illustrated in the workflow diagram below.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from phthalic anhydride and naphthalene is a robust and well-established method. The two-step process, involving a Friedel-Crafts acylation and subsequent acid-catalyzed cyclization, provides good overall yields. Careful control of reaction conditions, particularly temperature during the catalyst addition and the purity of the intermediate, is crucial for maximizing the yield and purity of the final product. The protocols and data presented in this guide serve as a comprehensive resource for chemists and researchers engaged in the synthesis of polycyclic aromatic compounds for various applications, including materials science and pharmaceutical development.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 5,12-Naphthacenequinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 5,12-Naphthacenequinone (also known as tetracene-5,12-dione), a quinone of significant interest in various research fields. This document details the key spectroscopic data and provides standardized experimental protocols for its analysis.

Molecular Structure and Properties

This compound is a polycyclic aromatic quinone with the chemical formula C₁₈H₁₀O₂.[1][2] Its structure consists of a naphthacene (B114907) backbone with two ketone functional groups at positions 5 and 12.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₀O₂ | [1][2] |

| Molecular Weight | 258.27 g/mol | [2] |

| CAS Number | 1090-13-7 | [1][2][3] |

| Appearance | Dark brown powder | [1] |

| Melting Point | 282-286 °C (decomposes) |

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound obtained by various analytical methods.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-system of this compound results in characteristic absorption bands in the ultraviolet and visible regions.

Table 2: UV-Visible Absorption Data for this compound

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |

| 296 nm | 36,300 M⁻¹cm⁻¹ | Benzene |

Data sourced from PhotochemCAD.[4]

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key characteristic peaks are associated with the carbonyl (C=O) and aromatic (C=C) stretching vibrations.

Table 3: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~1670 - 1690 | C=O stretching (quinone) |

| ~1580 - 1600 | C=C stretching (aromatic) |

| ~1250 - 1350 | C-C stretching |

| ~750 - 900 | C-H bending (aromatic) |

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR).

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). Due to the symmetry of the molecule, fewer signals than the total number of protons are observed. The protons on the different aromatic rings will exhibit distinct chemical shifts and coupling patterns.

The ¹³C NMR spectrum will show signals for the carbonyl carbons and the aromatic carbons. The carbonyl carbons are typically observed in the downfield region of the spectrum. Aromatic carbons in quinones generally resonate in the 120-150 ppm range, with the carbons directly attached to the carbonyl groups appearing at the lower field end of this range.[5][6] The carbonyl carbons themselves will appear at even lower fields.

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Chemical Shift Range (ppm) |

| Carbonyl (C=O) | ~180 - 190 |

| Aromatic (C=C) | ~120 - 150 |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) is expected to be the most prominent peak.

Table 5: Mass Spectrometry Data for this compound

| m/z | Ion | Relative Intensity |

| 258 | [M]⁺ | 100% (Base Peak) |

| 230 | [M-CO]⁺ | Significant |

| 202 | [M-2CO]⁺ | Significant |

Data is consistent with the NIST Mass Spectrometry Data Center.[3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

-

Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., benzene, chloroform, or acetonitrile) of known concentration (typically in the micromolar range).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Sample Measurement: Fill a matched quartz cuvette with the sample solution.

-

Data Acquisition: Scan the sample from a suitable starting wavelength (e.g., 800 nm) to a suitable ending wavelength (e.g., 200 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

-

Sample Preparation: Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Scan: Perform a background scan with an empty sample compartment.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the IR spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Sample Preparation: Dissolve an appropriate amount of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a high-field NMR spectrometer.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon.

-

Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Determine the chemical shifts, integration (for ¹H), and coupling patterns to elucidate the structure.

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.[8]

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to cause ionization and fragmentation.[8]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

Detection: The abundance of each ion is measured by a detector.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Experimental Workflow and Data Relationships

The following diagrams illustrate the logical flow of the spectroscopic characterization process and the relationship between the different spectroscopic techniques and the structural information they provide.

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Caption: Relationship between spectroscopic techniques and the structural information they provide.

References

- 1. 5,12-Naphthacenedione | C18H10O2 | CID 14160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 5,12-Naphthacenedione [webbook.nist.gov]

- 4. PhotochemCAD | this compound [photochemcad.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

5,12-Naphthacenequinone: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of 5,12-Naphthacenequinone's solubility in organic solvents. Despite extensive investigation, precise quantitative solubility data for this compound remains elusive in publicly available scientific literature. However, this guide consolidates the existing qualitative information, outlines detailed experimental protocols for determining solubility, and presents a logical workflow for this process, addressing the critical needs of researchers in drug development and other scientific fields.

Core Data Presentation: Solubility Profile

Qualitative assessments indicate that this compound is a compound with limited solubility in many common organic solvents. Existing data describes its solubility as "sparingly soluble" in heated chloroform (B151607) and "slightly soluble" in heated dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1] It is reported to be insoluble in water.[2] To provide a structured overview, the available qualitative solubility data is summarized in Table 1.

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

| Solvent | Qualitative Solubility | Conditions |

| Chloroform | Sparingly Soluble | Heated |

| Dimethylformamide (DMF) | Slightly Soluble | Heated |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Heated |

| Water | Insoluble | Not Specified |

Experimental Protocols for Solubility Determination

Given the absence of standardized quantitative data, researchers will need to determine the solubility of this compound experimentally to meet their specific research requirements. The following are detailed methodologies that can be adapted for this purpose.

Method 1: Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and widely used technique for determining the solubility of a compound.[3][4][5] It relies on the preparation of a saturated solution, followed by the evaporation of the solvent and the precise measurement of the remaining solute mass.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A temperature-controlled shaker or incubator is recommended.

-

-

Separation of Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To avoid transferring any solid particles, it is advisable to filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE filter).

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, clean, and dry container (e.g., a glass vial or evaporating dish).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and then weigh it accurately.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated using the following formula:

-

S (g/L) = (Mass of residue (g)) / (Volume of supernatant taken (L))

-

-

To express solubility in molarity (mol/L), divide the solubility in g/L by the molecular weight of this compound (258.27 g/mol ).

-

Method 2: UV-Vis Spectrophotometry for Solubility Determination

For compounds that absorb ultraviolet-visible (UV-Vis) light, spectrophotometry offers a sensitive and accurate method for determining solubility.[6][7][8] This method requires the initial determination of the compound's molar absorptivity.

Protocol:

-

Determination of Molar Absorptivity (ε):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). For aromatic ketones, this is typically in the range of 270-300 nm.[9]

-

Plot a calibration curve of absorbance versus concentration.

-

The molar absorptivity (ε) can be determined from the slope of the calibration curve according to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration).

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (Protocol steps 1.1 and 1.2).

-

Carefully withdraw a known volume of the clear, filtered supernatant.

-

Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the measured absorbance and the previously determined molar absorptivity to calculate the concentration of the diluted solution using the Beer-Lambert law.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

-

Method 3: High-Performance Liquid Chromatography (HPLC) for Solubility Determination

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution, making it well-suited for solubility measurements, especially for poorly soluble compounds.[10][11][12]

Protocol:

-

HPLC Method Development:

-

Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (Protocol steps 1.1 and 1.2).

-

Withdraw a known volume of the clear, filtered supernatant.

-

Dilute the supernatant with a known volume of the mobile phase or a suitable solvent to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted solution into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Use the peak area of the diluted sample and the calibration curve to determine the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to obtain the solubility of this compound in the chosen solvent.

-

Mandatory Visualizations

To aid in the conceptualization of the experimental process, the following diagrams illustrate the logical workflow for determining the solubility of this compound.

Signaling Pathways and Biological Activity

A thorough review of the scientific literature did not reveal any specific studies detailing the direct interaction of this compound with cellular signaling pathways. While the broader class of naphthoquinones is known to exhibit a range of biological activities, including potential anti-inflammatory effects due to the quinone group, specific data for the this compound isomer is lacking.[13] The mechanism of action for many naphthoquinones involves the generation of reactive oxygen species (ROS) and oxidative stress.[14] However, it is important to note that the biological activity of quinone derivatives can be highly structure-dependent.

The following diagram illustrates a general logical relationship for investigating the potential biological activity of a compound like this compound, in the absence of specific pathway information.

References

- 1. This compound | 1090-13-7 [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]